4-propoxy-N-quinolin-8-ylbenzamide is a compound that belongs to the class of quinoline derivatives, which are known for their diverse biological activities. This compound is characterized by a propoxy group attached to the nitrogen atom of a quinoline ring, along with a benzamide moiety. Its potential applications in medicinal chemistry are significant, particularly in the context of developing therapeutic agents targeting various diseases.
4-propoxy-N-quinolin-8-ylbenzamide is classified as an organic compound, specifically an amide. It falls under the International Patent Classification A61P 35/00, which pertains to pharmaceutical compositions for the treatment or prevention of diseases modifiable by hematopoietic progenitor kinase 1 inhibitors .
The synthesis of 4-propoxy-N-quinolin-8-ylbenzamide typically involves multi-step organic reactions. One common method includes the preparation of N-(quinolin-8-yl)benzamides through a reaction between quinolin-8-amine and benzoic acid derivatives in the presence of reagents such as phosphorus oxychloride and triethylamine .
The molecular structure of 4-propoxy-N-quinolin-8-ylbenzamide consists of:
The molecular formula for 4-propoxy-N-quinolin-8-ylbenzamide is , with a molecular weight of approximately 282.34 g/mol. The compound's structure can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm its composition and functional groups .
4-propoxy-N-quinolin-8-ylbenzamide can undergo various chemical transformations, including:
Common reagents for these reactions include:
Control over reaction conditions (temperature, solvent, pH) is crucial for achieving desired outcomes.
The mechanism of action for 4-propoxy-N-quinolin-8-ylbenzamide involves its interaction with specific biological targets, such as enzymes or receptors. The binding affinity and specificity can lead to modulation of biochemical pathways relevant to disease processes, including cancer and viral infections .
Data regarding its pharmacokinetics suggest that factors such as volume of distribution play a significant role in its therapeutic efficacy, influencing dosing regimens and half-life .
Relevant data from spectroscopic analyses (NMR, IR) provide insight into functional groups present and confirm structural integrity .
4-propoxy-N-quinolin-8-ylbenzamide has potential applications in various fields:
Quinoline, a bicyclic heterocycle comprising fused benzene and pyridine rings, has served as a privileged scaffold in medicinal chemistry since the 19th century. Isolated initially from coal tar and natural alkaloids like cinchonine, early applications centered on antimalarial activity, exemplified by quinine’s widespread use. The 20th century witnessed systematic diversification, with the Skraup and Doebner-von Miller syntheses enabling access to novel derivatives. Post-1950s, medicinal chemistry efforts intensified, leading to clinically impactful agents such as chloroquine (antimalarial), norfloxacin (antibacterial), and bosutinib (anticancer tyrosine kinase inhibitor) [5]. The intrinsic bioactivity of quinoline arises from its balanced physicochemical properties: moderate lipophilicity (log P ≈ 2.1), presence of a basic nitrogen (pKa ~4.9), and aromatic surface area enabling π-stacking interactions with biomolecular targets. Modern developments focus on functionalization at key positions (C-2, C-3, C-4, C-6, C-8) to optimize target engagement and pharmacokinetic profiles. Hybridization strategies, exemplified by fusing quinoline with benzimidazole [8] or coumarin [5], exploit synergistic pharmacophoric effects to overcome drug resistance and enhance potency against complex diseases like cancer and multidrug-resistant infections.
Table 1: Historical Milestones in Quinoline-Based Drug Development
| Time Period | Key Compound/Class | Therapeutic Application | Structural Innovation |
|---|---|---|---|
| 1820–1900 | Quinine, Quinidine | Antimalarial, Antiarrhythmic | Natural product isolation |
| 1930–1950 | Chloroquine, Primaquine | Antimalarial | 4-Aminoquinoline substitution |
| 1960–1980 | Norfloxacin, Ciprofloxacin | Antibacterial | 3-Carboxylic acid/4-keto fusion (Quinolones) |
| 1990–Present | Bosutinib, Cabozantinib | Anticancer (Kinase Inhibition) | Anilinoquinazoline hybrids |
| 2000–Present | Ispinesib (SB-715992) | Anticancer (KSP Inhibition) | Quinoline-4-carboxamide scaffold |
The 8-aminoquinoline motif, characterized by an amino group at the C-8 position, confers distinct electronic and steric properties critical for bioactivity. Unlike substitutions at other positions, the C-8 amino group lies ortho to the pyridinic nitrogen, creating a bidentate metal-chelating pharmacophore. This chelation capacity underpins the antimalarial activity of primaquine and the proteasome-inhibitory effects of ixazomib. Recent high-throughput screening campaigns further validated its utility; for example, N-(quinolin-8-yl)benzenesulfonamide derivatives were identified as potent NF-κB inhibitors (IC₅₀ = 0.6 µM) in dual NIH Molecular Libraries screens [1]. The amino group serves as a versatile synthetic handle for constructing amide or urea linkages in hybrid molecules. In benzimidazole-quinoline hybrids, the 8-amino-linked motif enhances DNA intercalation and topoisomerase inhibition, contributing to sub-micromolar cytotoxicity in leukemia and solid tumor models [8]. Quantum mechanical studies reveal that protonation of the quinoline nitrogen under physiological pH enhances hydrogen bonding with Asp/Glu residues in target proteins, while the C-8 substituent projects into hydrophobic pockets. This combination enables dual-targeting strategies, as evidenced by Schiff base ligands incorporating the 8-amino group exhibiting simultaneous anti-HIV-1 integrase inhibition (ΔG = -10.99 kcal/mol) and catalytic activity in asymmetric synthesis [2].
Table 2: Molecular Interactions Enabled by the 8-Aminoquinoline Motif
| Interaction Type | Biological Target | Functional Role | Example Consequence |
|---|---|---|---|
| Metal Chelation | Mg²⁺/Zn²⁺ in enzymes | Active site blockade | Inhibition of anthrax LF protease [7] |
| Hydrogen Bonding | Asp/Glu residues, DNA bases | Target recognition and anchoring | NF-κB downregulation [1] |
| π-Stacking | Aromatic amino acid residues | Hydrophobic pocket occupation | DNA intercalation in topoisomerase inhibition |
| Van der Waals | Hydrophobic enzyme pockets | Enhanced binding affinity | Selectivity in kinase inhibition |
The incorporation of 4-alkoxybenzamide moieties, particularly 4-propoxy variants, addresses key limitations in quinoline-based drug design: metabolic instability, poor membrane permeability, and insufficient target occupancy. The propoxy group (-OCH₂CH₂CH₃) extends linearly from the benzamide carbonyl, positioning its terminal methyl group within van der Waals contact distances (3.5–4.2 Å) of hydrophobic enzyme subpockets. This enhances binding entropy through desolvation effects, as demonstrated in dengue virus inhibitors where 4-propoxy analogues showed 10-fold improved EC₅₀ over methoxy derivatives [3]. The alkoxy oxygen atom serves as a hydrogen bond acceptor, complementing the hydrogen bond donor capacity of the 8-aminoquinoline moiety. Structure-activity relationship (SAR) studies on anthrax lethal factor inhibitors revealed that propoxy chains optimize steric bulk—shorter ethoxy groups reduce hydrophobic contacts, while bulkier butoxy groups induce steric clashes in the S₁′ pocket [7]. Electronic effects are equally critical: alkoxy donors increase benzamide ring electron density, strengthening π-cation interactions with Lys/Arg residues. In N-(quinolin-8-yl)benzamide libraries, 4-propoxy substitution consistently enhanced cellular potency over unsubstituted or ortho-substituted analogues against inflammatory (NF-κB) and viral (dengue protease) targets [3] [7]. This substitution also modulates physicochemical parameters—lipophilicity (clog P ≈ 3.5) aligns with optimal blood-brain barrier penetration for neurodegenerative targets, while retaining sufficient solubility (>50 µM) for oral bioavailability.
Table 3: Impact of 4-Alkoxybenzamide Substituents on Biological Activity
| Substituent | Steric Bulk (ų) | Electronic Effect (Hammett σp) | Relative Potency (NF-κB IC₅₀) | Key SAR Insight |
|---|---|---|---|---|
| -OCH₃ (Methoxy) | 35.2 | -0.27 | 1.0 (Reference) | Moderate potency; metabolic demethylation liability |
| -OCH₂CH₃ (Ethoxy) | 51.8 | -0.24 | 3.5 | Improved metabolic stability; suboptimal hydrophobic fit |
| -OCH₂CH₂CH₃ (Propoxy) | 68.4 | -0.22 | 12.5 | Optimal hydrophobic contact; balanced log P (~3.5) |
| -OCH₂C₆H₅ (Benzyloxy) | 104.6 | -0.03 | 0.8 | Steric clash in constrained pockets; CYP inhibition risk |
The strategic fusion of 8-aminoquinoline with 4-propoxybenzamide—as in 4-propoxy-N-quinolin-8-ylbenzamide—thus represents a rational approach to leverage synergistic pharmacophoric effects. The quinoline core provides target engagement versatility, the C-8 amino group enables directional conjugation, and the 4-propoxybenzamide delivers optimized steric/electronic properties for enhanced potency and drug-likeness. This scaffold exemplifies modern medicinal chemistry’s evolution from natural product inspiration toward rationally engineered hybrids addressing multifactorial diseases.
CAS No.: 52946-22-2
CAS No.: 11006-78-3
CAS No.: 463-82-1
CAS No.:
CAS No.: 64354-92-3
CAS No.: 62332-76-7